Ethyl 2-benzoyloxazole-5-carboxylate
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Overview
Description
Ethyl 2-benzoyloxazole-5-carboxylate is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzoyloxazole-5-carboxylate typically involves the reaction of 2-aminophenol with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the esterification of the carboxyl group with ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-benzoyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Hydroxyl-substituted benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-benzoyloxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 2-benzoyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the ester and benzoyl groups.
Thiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
Indole: Similar heterocyclic structure but with a nitrogen atom in the ring.
Uniqueness: Ethyl 2-benzoyloxazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl and ester groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
ethyl 2-benzoyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-14-12(18-10)11(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
ABDRQUVLLPKEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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